molecular formula C7H15ClN2O B1469490 3-Amino-1-methyl-2-azepanone hydrochloride CAS No. 2197418-37-2

3-Amino-1-methyl-2-azepanone hydrochloride

Cat. No. B1469490
M. Wt: 178.66 g/mol
InChI Key: QTOUMYQSDCCTNG-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-2-azepanone hydrochloride is a chemical compound with the molecular formula C7H15ClN2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-methyl-2-azepanone hydrochloride consists of 7 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI key for this compound is QTOUMYQSDCCTNG-RGMNGODLSA-N .


Physical And Chemical Properties Analysis

3-Amino-1-methyl-2-azepanone hydrochloride is a solid at room temperature . It has a molecular weight of 178.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Antimycobacterial Activity

A study by Medvedeva et al. (2018) explored the synthesis of A-ring azepanones and azepanes from various acids, examining their in vitro antimycobacterial activities against M. tuberculosis. This study highlights the role of such compounds, potentially including 3-Amino-1-methyl-2-azepanone hydrochloride, in the development of antitubercular agents (Medvedeva et al., 2018).

Cholinesterase Inhibiting Potential

Kazakova et al. (2020) synthesized a series of A-ring azepano- and 3-amino-3,4-seco-derivatives from various acids, aiming to develop new cholinesterase inhibitors. The study's findings suggest a potential application of 3-Amino-1-methyl-2-azepanone hydrochloride in this domain (Kazakova et al., 2020).

Utilization in Synthesis of Heterocyclic Compounds

Waly and el-Ablack (2015) discussed the use of N-acyl compounds, possibly including 3-Amino-1-methyl-2-azepanone hydrochloride, for synthesizing tricyclic and bridged heterocyclic compounds. This application is significant in various chemical synthesis processes (Waly & el-Ablack, 2015).

Synthesis of Novel Azepane Derivatives

Breitenlechner et al. (2004) investigated the synthesis of novel azepane derivatives for inhibiting protein kinase B (PKB-alpha). This research indicates the importance of azepane compounds in medicinal chemistry, particularly in designing inhibitors for specific proteins (Breitenlechner et al., 2004).

Asymmetric Biocatalysis

Li et al. (2013) conducted a study on asymmetric biocatalysis using beta-amino acids, including S-3-amino-3-phenylpropionic acid, a close relative of 3-Amino-1-methyl-2-azepanone hydrochloride. This research is relevant to pharmaceutical intermediate production and showcases the utility of such compounds in enantioselective synthesis (Li et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

3-amino-1-methylazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUMYQSDCCTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methyl-2-azepanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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